5-Amino-3-methoxypicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNQMMWVGAJOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619247 |

Source

|

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573762-39-7 |

Source

|

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methoxypicolinonitrile

Foreword: As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative with potential as a scaffold in medicinal chemistry.

It is critical to note that, at the time of this writing, specific experimental data for this compound is not extensively available in public literature. Therefore, this guide has been structured to provide a robust predictive profile based on a careful analysis of its closest structural analogs. We will delve into the anticipated properties, provide the scientific rationale for these predictions, and, most importantly, furnish detailed experimental protocols to empower researchers to validate these characteristics in their own laboratories. This approach ensures not only a thorough theoretical understanding but also a practical framework for empirical verification.

Molecular Identity and Structural Analogs

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound, also known as 5-amino-3-methoxy-pyridine-2-carbonitrile, is a pyridine ring substituted with an amino group at the 5-position, a methoxy group at the 3-position, and a nitrile group at the 2-position.

To build a predictive model of its properties, we will draw upon data from the following key structural analogs:

-

Isomers: 5-Amino-6-methoxypicolinonitrile and 2-Amino-3-methoxyisonicotinonitrile. These molecules share the same molecular formula and weight, making them excellent benchmarks for properties like melting point and spectral characteristics.

-

Parent Scaffolds: 5-Methoxypicolinonitrile and 5-Aminopicolinonitrile[1][2][3][4]. By comparing these, we can infer the individual contributions of the amino and methoxy groups to the overall physicochemical profile.

The structural relationships are visualized below:

Caption: Logical relationship between the target compound and its structural analogs.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its key analogs. The predictions for the target compound are derived from the experimental data of its analogs and general chemical principles.

| Property | This compound (Predicted) | 5-Amino-6-methoxypicolinonitrile | 5-Methoxypicolinonitrile | 5-Aminopicolinonitrile |

| Molecular Formula | C₇H₇N₃O | C₇H₇N₃O[5] | C₇H₆N₂O[6] | C₆H₅N₃[1] |

| Molecular Weight | 149.15 g/mol | 149.15 g/mol [5] | 134.14 g/mol [6] | 119.13 g/mol [1] |

| Melting Point | 145-155 °C | Data not available | Data not available | 150-154 °C[1] |

| Boiling Point | > 300 °C (decomposes) | Data not available | Data not available | Data not available |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Data not available | Data not available | Data not available |

| pKa (predicted) | ~3-4 (pyridinium ion); ~8-9 (anilinium-type) | Data not available | Data not available | Data not available |

Rationale for Predictions:

-

Melting Point: The presence of both amino and nitrile groups allows for strong intermolecular hydrogen bonding, similar to 5-Aminopicolinonitrile, suggesting a relatively high melting point. The methoxy group may slightly alter the crystal packing compared to the analog, hence the predicted range.

-

Boiling Point: Significant decomposition at high temperatures is expected due to the presence of multiple reactive functional groups.

-

Solubility: The polar amino and nitrile groups suggest some water solubility, but the aromatic ring will limit it. The compound is expected to be soluble in polar organic solvents that can disrupt the intermolecular hydrogen bonds.

-

pKa: The pyridine ring nitrogen is expected to have a pKa in the range of 3-4, typical for pyridines with electron-withdrawing groups. The exocyclic amino group, being on an electron-deficient ring, will be less basic than aniline, with a predicted pKa for its conjugate acid around 8-9.

Synthesis Pathway

A plausible synthetic route for this compound can be proposed based on established pyridine chemistry. A potential multi-step synthesis is outlined below.

Caption: A plausible multi-step synthesis workflow for this compound.

This proposed pathway involves the introduction of the required functional groups onto a pyridine scaffold. The specific starting material and reaction conditions would need to be optimized to achieve a good yield and purity.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experiments are necessary. The following protocols are designed to be self-validating and are based on established analytical methodologies for pyridine derivatives.

Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is indicative of a pure substance.

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-15 °C/minute until it is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Assessment

Causality: Solubility in various solvents is crucial for formulation development and for designing appropriate conditions for biological assays.

Protocol:

-

Prepare a set of vials containing 1 mL of various solvents (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, DMSO, DMF).

-

Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

-

Vortex each vial for 1 minute.

-

Visually inspect for complete dissolution.

-

If dissolved, add another 1 mg and repeat until the solution is saturated.

-

The solubility is expressed as mg/mL.

pKa Determination by Potentiometric Titration

Causality: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 10% methanol in water) to ensure solubility.

-

Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic centers (pyridine and amino nitrogens).

-

In a separate experiment, titrate a fresh solution with a standardized solution of 0.1 M NaOH to determine the pKa of any acidic protons (though none are expected for this structure).

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: Two singlets or narrow doublets in the region of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the three substituents.

-

Amino Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm).

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

-

N-H stretch (amino): Two bands in the region of 3300-3500 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (methoxy): A strong band around 1250 cm⁻¹.

Protocol:

-

Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 149.

-

Key Fragments: Loss of CH₃ (m/z = 134), loss of CO (m/z = 121), and cleavage of the pyridine ring.

Protocol:

-

Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet (e.g., direct infusion or GC/LC).

-

Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide provides a comprehensive predictive overview of the physicochemical properties of this compound, grounded in the analysis of its close structural analogs. The detailed experimental protocols included herein are designed to empower researchers to validate these predictions and build a complete empirical profile of this promising molecule. A thorough understanding of these fundamental properties is an indispensable prerequisite for advancing the development of this compound in medicinal chemistry and related scientific disciplines.

References

-

PubChem. (n.d.). 5-Aminopyridine-2-carbonitrile. Retrieved January 17, 2026, from [Link]

-

ChemBK. (2024, April 9). 5-Amino-2-pyridinecarbonitrile. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Amino-3-methoxypicolinonitrile: A Predictive Approach

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectral properties is fundamental to its identification, purity assessment, and structural elucidation. This guide provides a detailed technical overview of the predicted spectral data for 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. Due to a scarcity of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Our approach is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a trustworthy and scientifically rigorous resource.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a pyridine ring substituted with an amino group at position 5, a methoxy group at position 3, and a nitrile group at position 2. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile, pyridine nitrogen) groups dictates its electronic environment and, consequently, its interaction with various spectroscopic techniques.

Caption: Molecular structure of this compound.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 | 6.8 - 7.2 | Doublet (d) | 1H | Located between two electron-donating groups (amino and methoxy), leading to significant shielding and an upfield shift. |

| H6 | 7.8 - 8.2 | Doublet (d) | 1H | Situated ortho to the electron-withdrawing pyridine nitrogen, resulting in deshielding and a downfield shift. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift can vary depending on solvent and concentration; the protons are exchangeable. |

Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for compounds with amino groups, as it allows for the observation of the -NH₂ protons, which might otherwise exchange too rapidly in solvents like D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are predicted based on substituent effects on the pyridine ring.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 115 - 125 | Attached to the electron-withdrawing nitrile group, but also adjacent to the pyridine nitrogen, leading to a complex electronic environment. |

| C3 | 155 - 165 | Attached to the electron-donating methoxy group, resulting in a significant downfield shift. |

| C4 | 110 - 120 | Shielded by the ortho amino and para methoxy groups. |

| C5 | 140 - 150 | Attached to the electron-donating amino group, causing a downfield shift. |

| C6 | 135 - 145 | Deshielded by the adjacent pyridine nitrogen. |

| -CN | 115 - 120 | Typical chemical shift for a nitrile carbon. |

| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Trustworthiness of Predictions: These predictions are based on established additivity rules for substituted pyridines, which provide a reliable estimation of chemical shifts.[1][2][3]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (-NH₂) | 3300 - 3500 | Medium-Strong | Characteristic of a primary amine, often appearing as a doublet. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| C≡N Stretch (-CN) | 2220 - 2260 | Strong | A sharp, strong absorption characteristic of a nitrile group.[4] |

| C=C, C=N Stretch (Pyridine Ring) | 1550 - 1650 | Medium-Strong | Multiple bands are expected due to the complex vibrations of the substituted pyridine ring.[5][6] |

| C-O Stretch (-OCH₃) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Strong | Characteristic of an aryl ether. |

Authoritative Grounding: The predicted vibrational frequencies are based on well-documented correlation tables and studies of substituted pyridines and benzonitriles.[5][7]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₇N₃O) is 149.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 149.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals from the substituents.

| Fragment (m/z) | Proposed Loss | Rationale |

| 134 | Loss of -CH₃ | A common fragmentation pathway for methoxy-substituted aromatics.[8] |

| 121 | Loss of CO | Following the loss of a methyl radical, the resulting ion may lose carbon monoxide. |

| 122 | Loss of HCN | Loss of hydrogen cyanide from the pyridine ring or the nitrile group. |

| 94 | Loss of -CH₃ and HCN | A secondary fragmentation from the m/z 121 fragment. |

Expertise in Interpretation: The fragmentation of substituted pyridines is complex, often involving ring cleavage and rearrangements. The participation of the ring nitrogen can significantly influence the fragmentation pathways.[9][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

synthesis and characterization of 5-Amino-3-methoxypicolinonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-methoxypicolinonitrile

Foreword for the Senior Researcher: this compound is more than a mere collection of atoms; it is a versatile heterocyclic building block pivotal in modern medicinal chemistry. Its unique arrangement of a pyridine core, a nucleophilic amino group, an electron-donating methoxy group, and a reactive nitrile moiety makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents, including potent kinase inhibitors for oncology.[1][2] This guide moves beyond a simple recitation of procedures. It is crafted from the perspective of a senior application scientist to provide not only the "how" but, more critically, the "why." We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative chemical principles.

Part 1: A Strategic Synthesis Approach

The synthesis of this compound is most effectively approached via a robust, multi-step sequence starting from a commercially available precursor. The chosen pathway is designed for reliability and scalability, prioritizing the strategic introduction and transformation of functional groups on the pyridine ring. The overall process can be dissected into three core transformations: nitration, nitro-group reduction, and cyanation.

Overall Synthetic Workflow

Caption: A three-step synthetic pathway to this compound.

Step 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine

Expertise & Causality: The initial step involves the nitration of 2-chloro-3-methoxypyridine. The strong electron-withdrawing nature of the nitro group is crucial as it activates the pyridine ring for subsequent nucleophilic aromatic substitution and can be readily converted to the essential amino group.[3] A mixture of concentrated nitric and sulfuric acids is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The existing substituents on the pyridine ring direct the incoming nitro group primarily to the 5-position.[4]

Detailed Experimental Protocol:

-

Vessel Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3.0 eq).

-

Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-chloro-3-methoxypyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) in the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

-

Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The resulting solid is 2-chloro-3-methoxy-5-nitropyridine.[5]

Step 2: Synthesis of 5-Amino-2-chloro-3-methoxypyridine

Expertise & Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6] While catalytic hydrogenation is a common method, it can sometimes lead to dehalogenation.[7] Therefore, a more chemoselective method using a metal in acidic media, such as tin(II) chloride (stannous chloride) in hydrochloric acid, is preferred.[8] This method is highly efficient for reducing nitro groups on electron-deficient rings without affecting the chloro-substituent.[7]

Detailed Experimental Protocol:

-

Vessel Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) from the previous step and concentrated hydrochloric acid (10 mL per gram of substrate).

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.

-

Reaction: After the addition, heat the mixture to 60-70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it onto ice.

-

Neutralization: Carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is ~8-9. Be cautious, as this is a highly exothermic process. A precipitate of tin salts will form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-chloro-3-methoxypyridine.[8]

Step 3: Synthesis of this compound

Expertise & Causality: The final step is the conversion of the 2-chloro substituent to a nitrile group. This is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-donating amino group on the same ring. Traditional methods often use alkali metal cyanides like KCN or NaCN in a polar aprotic solvent such as DMSO or DMF.[9][10] However, due to the high toxicity of these reagents, modern approaches often favor palladium-catalyzed cyanation using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide.[11] This catalytic method offers higher functional group tolerance and often proceeds under milder conditions.

Detailed Experimental Protocol (Palladium-Catalyzed):

-

Vessel Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-amino-2-chloro-3-methoxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like Xantphos (0.04 eq).

-

Solvent: Add anhydrous, degassed N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Part 2: Rigorous Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A multi-technique approach provides a self-validating system where each piece of data corroborates the others.

Logical Flow of Spectroscopic Analysis

Caption: A logical workflow for the comprehensive characterization of the final product.

Expected Analytical Data

The following table summarizes the expected quantitative data for this compound, which serves as a benchmark for experimental results.

| Technique | Parameter | Expected Value / Observation | Rationale / Interpretation |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 150.0667 | Corresponds to the molecular formula C₇H₈N₃O⁺. High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition.[12] |

| IR Spectroscopy | ν (cm⁻¹) | ~3450-3300 (two bands) | N-H stretching of the primary amine (-NH₂).[13] |

| ~2220-2230 | C≡N stretching, characteristic of a nitrile group.[14] | ||

| ~1620 | N-H scissoring (bending) of the amine. | ||

| ~1250 | Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group). | ||

| ¹H NMR | δ (ppm) | ~7.5 (d, J≈2.5 Hz, 1H) | Aromatic proton at C4, ortho to the amino group. |

| (400 MHz, DMSO-d₆) | ~6.8 (d, J≈2.5 Hz, 1H) | Aromatic proton at C6, ortho to the amino group. | |

| ~5.5 (s, 2H) | Broad singlet for the two protons of the -NH₂ group. | ||

| ~3.8 (s, 3H) | Singlet for the three protons of the methoxy (-OCH₃) group. | ||

| ¹³C NMR | δ (ppm) | ~155 | C3 carbon attached to the methoxy group. |

| (100 MHz, DMSO-d₆) | ~145 | C5 carbon attached to the amino group. | |

| ~130 | C4 aromatic carbon. | ||

| ~120 | C2 carbon attached to the nitrile group. | ||

| ~118 | C≡N carbon of the nitrile. | ||

| ~110 | C6 aromatic carbon. | ||

| ~56 | Carbon of the methoxy group (-OCH₃). |

Standardized Analytical Protocols

-

Mass Spectrometry (MS): Samples are prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and analyzed via electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass determination.[15]

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a 400 MHz or higher field spectrometer.[16]

References

- BenchChem. (2025). Chemo- and Regioselective Synthesis of 2-Chloro-3-methoxy-5-nitropyridine Precursors.

- Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993-997. DOI: 10.1055/s-2005-861849.

- BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.

- BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.

- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

- BenchChem. (2025). Synthesis of 2-Chloro-3-methyl-5-nitropyridine.

- Google Patents. (n.d.). US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.

- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Chem-Impex. (n.d.). 2-Chloro-3-methoxy-5-nitro-pyridine.

- PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.

- BenchChem. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.

- NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- PrepChem.com. (n.d.). Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- YouTube. (2017). Determining a Plausible Structure from NMR and IR Spectra.

Sources

- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

- 10. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 11. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

Taselisib (GDC-0032): A Technical Guide for Researchers

An In-depth Exploration of the Potent and Selective PI3K Inhibitor for Drug Development Professionals

Introduction

Taselisib, also known as GDC-0032, is a potent and orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family.[1][2] With a CAS number of 1255583-05-9, this compound has garnered significant interest within the oncology research community for its selective inhibition of the p110α, p110δ, and p110γ isoforms of PI3K, while notably sparing the p110β isoform.[3][4] This technical guide provides a comprehensive overview of Taselisib's properties, mechanism of action, experimental protocols, and suppliers to support researchers and drug development professionals in their exploration of this targeted therapeutic agent.

Chemical and Physical Properties

Taselisib is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 1282512-48-4 | [5] |

| Molecular Formula | C24H28N8O2 | [5][6] |

| Molecular Weight | 460.53 g/mol | [3][5] |

| Appearance | Solid powder | [5] |

| Purity | >99% by HPLC | [5] |

| Solubility | Soluble in DMSO | [3][5] |

| Storage | Room temperature for months, or -20°C for up to 3 years. Stock solutions can be stored at -80°C for 1 year or -20°C for 6 months. | [5][7] |

Synonyms: GDC-0032, RG7604, GDC0032[3][5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Taselisib exerts its therapeutic effects by selectively inhibiting the PI3K enzyme, a critical component of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[1]

The primary mechanism of action involves Taselisib targeting the ATP-binding pocket of the p110 catalytic subunit of PI3K.[8][9] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[8] The reduction in PIP3 levels subsequently leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[10] By inhibiting Akt and its downstream targets, such as mTOR, Taselisib effectively blocks signals that promote tumor cell proliferation and survival, ultimately leading to apoptosis.[8][10]

A unique aspect of Taselisib's mechanism is its enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K.[11][12] Preclinical studies have shown that Taselisib has greater activity against PIK3CA mutant and HER2-amplified cancer cell lines.[3][13] Furthermore, Taselisib has been found to induce the degradation of mutant p110α protein in a ubiquitin-mediated and proteasome-dependent manner, a dual mechanism that distinguishes it from other PI3K inhibitors.[12]

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Taselisib.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on methodologies described in preclinical studies of Taselisib.[10][14]

-

Cell Seeding: Plate head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., Cal-33 for PIK3CA mutant, UD-SCC-2 for PTEN deletion) in 96-well plates at an appropriate density and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of Taselisib in complete growth medium. Remove the overnight culture medium from the plates and add the Taselisib-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Assess cell viability using a crystal violet staining assay.

-

Gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 10% formalin) for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).

-

-

Data Analysis: Measure the absorbance at a wavelength of 590 nm using a microplate reader. Calculate the IC50 values by fitting the dose-response curves to a four-parameter equation.[3]

Western Blot Analysis of PI3K Pathway Inhibition

This protocol allows for the assessment of Taselisib's effect on downstream signaling molecules.[10]

-

Cell Lysis: Treat cells with varying concentrations of Taselisib for a specified duration (e.g., 4 hours).[10] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, S6, and 4EBP-1 overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Preclinical and Clinical Landscape

Taselisib has undergone extensive preclinical and clinical evaluation. In preclinical models, it has demonstrated potent anti-proliferative activity in cancer cell lines with PIK3CA mutations or amplification.[10] In vivo studies using xenograft models have shown that Taselisib can lead to tumor regressions and growth delay.[3][9]

Clinically, Taselisib has been investigated in several Phase I, II, and III trials for various solid tumors, including breast cancer.[15][16][17] The SANDPIPER study, a Phase III trial, evaluated Taselisib in combination with fulvestrant for ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[16][17] While the study met its primary endpoint of improving progression-free survival, the development of Taselisib was discontinued by Roche in 2018 due to a modest clinical benefit that did not outweigh its toxicity profile.[15][18] Despite its discontinuation for further development, the extensive research on Taselisib provides valuable insights into targeting the PI3K pathway.

Suppliers

Taselisib (GDC-0032) is available for research purposes from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis (CoA) to verify purity and identity. Some potential suppliers include:

-

Selleck Chemicals[3]

-

MedchemExpress[7]

-

AdooQ Bioscience[19]

-

Cayman Chemical[4]

-

Chemgood[5]

-

Apexbio Technology[20]

-

InvivoChem[21]

-

Biocompare (lists multiple suppliers)[22]

Note: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current product information and pricing.

Conclusion

Taselisib (GDC-0032) remains a significant research tool for understanding the intricacies of the PI3K signaling pathway and the development of targeted cancer therapies. Its well-characterized mechanism of action, particularly its enhanced potency in PIK3CA-mutant cancers, provides a valuable model for investigating PI3K inhibition. While its clinical development has been halted, the wealth of preclinical and clinical data generated for Taselisib continues to inform the design of next-generation PI3K inhibitors and combination strategies in oncology. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of precision medicine.

References

-

Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009–2019. [Link]

-

Grinshpun, A., et al. (2024). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. Breast Cancer Research and Treatment. [Link]

-

Juric, D., et al. (2018). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 8(6), 704-715. [Link]

-

Friedman, L. S., et al. (2016). Abstract 370: The PI3K inhibitor, taselisib (GDC-0032), has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 76(14 Supplement), 370. [Link]

-

Juric, D., et al. (2018). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 8(6), 704-715. [Link]

-

ClinicalTrials.gov. A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy (SANDPIPER). [Link]

-

AdooQ Bioscience. GDC-0032 (Taselisib) | PI3K inhibitor | Buy from Supplier AdooQ®. [Link]

-

Baselga, J., et al. (2018). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. Journal of Clinical Oncology, 36(18_suppl), LBA1002-LBA1002. [Link]

-

Wikipedia. Taselisib. [Link]

-

Power. Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025. [Link]

-

Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research. [Link]

-

Friedman, L. S., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 77(4 Supplement), S6-04. [Link]

-

Juric, D., et al. (2022). Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers. Cancer Discovery, 12(10), 2316–2329. [Link]

-

Grokipedia. Taselisib. [Link]

-

National Cancer Institute. Definition of taselisib - NCI Drug Dictionary. [Link]

-

Wallin, J. J., et al. (2013). Abstract 546: GDC-0032 PI3K inhibitor enhances the efficacy of endocrine therapies in breast cancer cells by differentially regulating the expression of ER-targeted genes and increasing apoptosis. Cancer Research, 73(8 Supplement), 546. [Link]

-

Biocompare. GDC-0032. [Link]

-

Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019. [Link]

-

PubChem. Taselisib. [Link]

-

Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][15]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]

-

ResearchGate. Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ChemGood [chemgood.com]

- 6. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. Taselisib - Wikipedia [en.wikipedia.org]

- 19. adooq.com [adooq.com]

- 20. Apexbio Technology LLC GDC-0032, 10mg. Cas: 1282512-48-4 MFCD: MFCD26142641. | Fisher Scientific [fishersci.com]

- 21. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]

- 22. biocompare.com [biocompare.com]

An In-Depth Methodological Guide to Elucidating the Mechanism of Action of Novel Picolinonitrile Analogs: A Case Study Approach with 5-Amino-3-methoxypicolinonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel bioactive small molecules presents a critical challenge and opportunity in modern drug development. While a compound's synthesis may be established, its therapeutic potential is fundamentally linked to a thorough understanding of its mechanism of action (MoA). This guide addresses the common scenario where a novel chemical entity, such as 5-Amino-3-methoxypicolinonitrile, exists but its biological target and mode of action remain uncharacterized in the public domain. Instead of presenting a non-existent MoA, this whitepaper provides a comprehensive, technically detailed roadmap for researchers to elucidate the MoA of such a compound from first principles. We will leverage field-proven methodologies, from initial phenotypic screening and target identification to downstream signaling pathway analysis and validation. This document is structured to serve as a practical guide for research teams embarking on the characterization of novel chemical matter.

Introduction: The "Known Unknown" in Early-Stage Drug Discovery

The aminopicolinonitrile scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities. Compounds incorporating this core have been investigated as potential inhibitors of various kinases and other enzyme classes. This compound represents a novel, yet uncharacterized, member of this family. A thorough investigation into its biological effects is a prerequisite for any translational development. This guide outlines a systematic, multi-pronged approach to deorphanize this compound, providing a robust framework for its biological characterization.

Part 1: Initial Target Hypothesis Generation and Phenotypic Assessment

The initial phase of an MoA study is exploratory, aiming to cast a wide net to identify a quantifiable biological effect and generate initial hypotheses about the compound's molecular target.

Broad-Spectrum Phenotypic Screening

The first step is to determine if and where the compound elicits a cellular response. A broad-based phenotypic screen across a diverse panel of cell lines is the most effective starting point.

Experimental Protocol: High-Throughput Cell Viability/Proliferation Assay

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and, if relevant, non-cancerous cell lines to assess specificity and general cytotoxicity.

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., from 100 µM down to 1 nM).

-

Treatment: Add the diluted compound to the cells. Include vehicle-only (e.g., DMSO) and positive (e.g., a known cytotoxic agent like staurosporine) controls.

-

Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions.

-

Viability Assessment: Utilize a colorimetric or luminescent assay to measure cell viability. A common choice is the MTS assay or a more sensitive ATP-based assay like CellTiter-Glo®.

-

For MTS: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

For CellTiter-Glo®: Add the reagent, mix, and measure luminescence.

-

-

Data Analysis: Normalize the data to the vehicle-only control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each sensitive cell line.

Causality and Interpretation: A low micromolar or nanomolar IC50 in specific cell lines suggests a targeted biological effect rather than non-specific toxicity. The pattern of sensitivity across different cell lines can provide initial clues about the underlying mechanism (e.g., sensitivity in cell lines with a specific oncogenic driver).

In Silico Target Prediction

Computational methods can provide valuable starting hypotheses by comparing the structure of this compound to databases of compounds with known biological targets.

Workflow for Computational Target Prediction:

Caption: Workflow for in silico target prediction of a novel compound.

Part 2: Target Identification and Validation

With initial phenotypic data and computational predictions in hand, the next phase focuses on identifying the direct molecular binding partner(s) of the compound.

Affinity-Based Target Identification

A powerful, unbiased approach is to use the compound itself as a "bait" to pull its binding partners out of a complex biological sample.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for affinity-based target identification.

Trustworthiness Check: A crucial control for this experiment is to co-incubate the lysate with the immobilized compound and an excess of the free, non-immobilized compound. A genuine binding partner will be outcompeted by the free compound, leading to its reduced presence in the final eluate.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that confirms direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when its ligand is bound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the vehicle control or this compound at a concentration known to be effective.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Part 3: Delineating the Downstream Signaling Pathway

Once a target is identified and validated, the focus shifts to understanding the downstream consequences of its modulation.

Phospho-Proteomic and Western Blot Analysis

If the target is a kinase or part of a signaling cascade, its inhibition or activation will lead to changes in the phosphorylation status of downstream proteins.

Experimental Protocol: Western Blot for Key Signaling Nodes

-

Treatment and Lysis: Treat cells with this compound for various time points and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of suspected downstream proteins (e.g., p-AKT/AKT, p-ERK/ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Hypothetical Signaling Pathway Analysis:

Let's assume the target of this compound is a hypothetical kinase, "PicoK1," which is upstream of the well-known PI3K/AKT/mTOR pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Quantitative Data Summary

All quantitative data should be systematically tabulated to allow for clear interpretation and comparison.

Table 1: Hypothetical Anti-Proliferative Activity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| HCT116 | Colon | 1.2 |

| A549 | Lung | 2.5 |

| MCF7 | Breast | > 50 |

| PC3 | Prostate | 0.8 |

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| PicoK1 | 15 |

| PI3Kα | > 10,000 |

| AKT1 | > 10,000 |

| mTOR | > 10,000 |

Conclusion

The process of elucidating the mechanism of action for a novel compound like this compound is a systematic and iterative process. It begins with broad, unbiased screening to identify a biological effect and progresses through increasingly specific experiments to identify the direct molecular target and its downstream consequences. The methodologies outlined in this guide provide a robust, field-tested framework for any research team to confidently characterize novel chemical matter, transforming a simple chemical structure into a potential therapeutic lead with a well-understood biological rationale.

References

As this guide is a hypothetical research plan for an uncharacterized compound, the references below point to general methodologies and databases relevant to the described techniques.

-

ChEMBL Database. European Bioinformatics Institute. [Link]

-

PubChem Database. National Center for Biotechnology Information. [Link]

-

Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

-

Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]

Uncharted Territory: The Biological Activity of 5-Amino-3-methoxypicolinonitrile Remains Undefined

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of the chemical compound 5-Amino-3-methoxypicolinonitrile. Despite its defined chemical structure, there is a notable absence of published research detailing its specific pharmacological effects, mechanism of action, or potential therapeutic applications.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the biological landscape of this compound. However, extensive searches have yielded no specific studies focused on the bioactivity of this particular molecule. The scientific community has yet to publish data on its interactions with biological systems, its potential efficacy in disease models, or its safety and toxicity profiles.

While the broader class of picolinonitrile derivatives has been explored for various therapeutic areas, this specific substitution pattern (5-amino, 3-methoxy) appears to be novel or, at the very least, not extensively investigated and reported in accessible scientific literature. For instance, research exists on other picolinonitrile derivatives, such as complex substituted versions that act as CHK1 inhibitors for hematologic malignancies, but these molecules are structurally distinct from this compound.[1]

Similarly, the synthesis of various substituted picolinonitriles is documented, highlighting the chemical tractability of this scaffold.[2] However, these studies primarily focus on synthetic methodologies rather than the biological evaluation of the resulting compounds. The broader families of aminopyridines and picolinonitriles are known to be versatile pharmacophores present in compounds with a wide range of biological activities, including but not limited to kinase inhibition and antimicrobial effects. This suggests that this compound could potentially possess interesting biological properties, but without empirical data, any such assertion remains purely speculative.

For drug development professionals, this compound represents a truly unexplored area of chemical space. Its novelty could be advantageous, offering the potential for new intellectual property and the discovery of first-in-class therapeutics. However, the complete lack of preliminary biological data means that any research program would need to start from the very beginning, with extensive in vitro screening campaigns to identify any potential biological targets and activities.

References

[2] Yi, J., & Jung, Y. C. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17735–17747. [Link]

[1] Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Analysis of 5-Amino-3-methoxypicolinonitrile

Foreword: As a versatile heterocyclic building block, 5-Amino-3-methoxypicolinonitrile presents a compelling scaffold for research in medicinal chemistry and materials science. Its unique arrangement of a pyridine core substituted with a nitrile, an amino, and a methoxy group offers multiple points for synthetic modification and diverse intermolecular interactions. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of the molecule's structure, the analytical logic used to confirm it, and the practical considerations for its synthesis and handling. The focus is on the causality behind the data—explaining why the molecule behaves as it does and how we can be certain of its identity.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its core identity. This compound is a substituted pyridine, a class of aromatic heterocycles central to many areas of chemical research. The nomenclature precisely describes its structure: a pyridine ring with a nitrile group at position 2 (implied by "picolino"), a methoxy group at position 3, and an amino group at position 5.

While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its constituent functional groups and comparison with closely related analogs.

Table 1: Core Physicochemical Data

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 5-Amino-3-methoxypyridine-2-carbonitrile | Systematic Nomenclature |

| CAS Number | 1401993-57-1 | Chemical Abstract Service Registry |

| Molecular Formula | C₇H₇N₃O | Based on structure |

| Molecular Weight | 149.15 g/mol | Calculated from formula[1] |

| Appearance | Expected to be an off-white to yellow or brown solid | Analogy to similar compounds[2] |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) | Presence of polar functional groups |

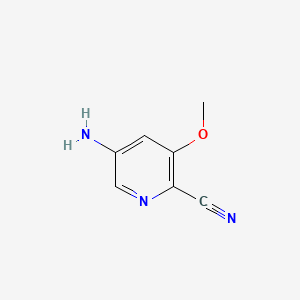

Below is a diagram of the molecule with standard atom numbering for pyridine rings, which will be used for spectroscopic assignments.

Caption: 2D structure of this compound.

Elucidation of the Chemical Structure: A Spectroscopic Approach

Confirming a chemical structure is a process of logical deduction, where each piece of spectroscopic data provides a clue. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to unambiguously confirm the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. For this compound, we expect the following signals:

-

Aromatic Protons: The two protons on the pyridine ring (H4 and H6) will appear in the aromatic region (typically 6.0-8.5 ppm). Due to their positions relative to each other and the nitrogen atom, they will appear as distinct doublets. H6 is adjacent to the ring nitrogen and will be further downfield than H4.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and not coupled to other protons. They will appear as a sharp singlet, typically in the 3.5-4.0 ppm range.

-

Amino Protons: The two protons of the amino group (-NH₂) will typically appear as a broad singlet. Its chemical shift is variable and depends on solvent and concentration, but could be expected in the 4.0-6.0 ppm range.

-

-

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. We expect seven distinct signals:

-

Pyridine Ring Carbons (5 signals): The five carbons of the pyridine ring will have distinct chemical shifts. C2 (bearing the nitrile) and C3 (bearing the methoxy group) will be significantly affected by their substituents.

-

Nitrile Carbon (1 signal): The carbon of the nitrile group (-C≡N) has a characteristic chemical shift, typically around 115-125 ppm.

-

Methoxy Carbon (1 signal): The carbon of the methoxy group (-OCH₃) will appear as a singlet in the upfield region, typically around 50-60 ppm.

-

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic H (H6) | ~8.0 ppm (d) | Deshielded by adjacent ring nitrogen |

| Aromatic H (H4) | ~7.0 ppm (d) | Less deshielded than H6 | |

| Amino (-NH₂) | ~4.0-6.0 ppm (br s) | Broad signal, exchangeable protons | |

| Methoxy (-OCH₃) | ~3.9 ppm (s) | Singlet, typical for aryl methoxy groups | |

| ¹³C NMR | Nitrile (-C≡N) | ~117 ppm | Characteristic shift for nitrile carbons |

| Aromatic C's | ~90-160 ppm | Five distinct signals in the aromatic region | |

| Methoxy (-OCH₃) | ~56 ppm | Typical shift for aryl methoxy carbons | |

| IR Spec. | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of primary amine |

| C-H Stretch (sp²) | ~3100 cm⁻¹ | Aromatic C-H | |

| C≡N Stretch | 2220-2240 cm⁻¹ (sharp, strong) | Confirmatory for the nitrile group | |

| C=C, C=N Stretch | 1500-1600 cm⁻¹ | Aromatic ring vibrations | |

| C-O Stretch | 1200-1250 cm⁻¹ (strong) | Aryl ether C-O stretch | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 149.06 | Corresponds to the molecular weight of C₇H₇N₃O |

Infrared (IR) Spectroscopy

The rationale for using IR spectroscopy is to rapidly confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, the most diagnostic peaks are the sharp, intense C≡N stretch around 2230 cm⁻¹ and the characteristic double peak for the N-H stretches of the primary amine around 3300-3500 cm⁻¹. The presence of these signals provides strong, immediate evidence for the nitrile and amino functionalities.

Mass Spectrometry (MS)

Mass spectrometry serves as the ultimate validation of the molecular formula. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can determine its molecular weight with high precision. For this compound (C₇H₇N₃O), the molecular ion peak [M]⁺ is expected at an m/z of approximately 149.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.

Caption: Logical workflow for spectroscopic structure confirmation.

Synthesis and Chemical Reactivity

A Plausible Synthetic Pathway

While multiple synthetic routes could be envisioned, a common and logical approach for constructing such a substituted pyridine involves starting with a pre-functionalized ring and performing key transformations. A plausible route begins with 2-chloro-3-methoxy-5-nitropyridine. The rationale for this starting material is that the chloro and nitro groups are excellent handles for subsequent nucleophilic substitution and reduction reactions, respectively.

The synthesis can be conceptualized in two primary steps:

-

Ammonolysis: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with ammonia or a protected ammonia equivalent would replace the chlorine with an amino group.

-

Reduction: The nitro group at the 5-position can be selectively reduced to the primary amine using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).[3]

The final step would be the conversion of the amino group at position 2 into the nitrile. However, a more direct and likely higher-yielding industrial synthesis would involve the reduction of a 5-nitropicolinonitrile precursor.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Reduction of a Nitro Precursor

This protocol describes the reduction of a hypothetical precursor, 5-Nitro-3-methoxypicolinonitrile, a common final step in the synthesis of aromatic amines.

Objective: To reduce the nitro group of 5-Nitro-3-methoxypicolinonitrile to a primary amine.

Materials:

-

5-Nitro-3-methoxypicolinonitrile (1.0 eq)

-

Iron powder (Fe), <100 mesh (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Nitro-3-methoxypicolinonitrile, ethanol, and water (e.g., in a 4:1 v/v ratio).

-

Addition of Reagents: Add iron powder and ammonium chloride to the stirring solution. The rationale for using NH₄Cl is to maintain a slightly acidic pH to facilitate the reduction by iron.

-

Reaction: Heat the mixture to reflux (typically ~80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is critical to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of the protocol is validated at each stage. TLC confirms the consumption of starting material. The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 2.

Applications in Research and Development

Substituted aminopyridines are privileged structures in drug discovery. The this compound scaffold is valuable for several reasons:

-

Hydrogen Bonding: The amino group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively, facilitating strong binding to biological targets like protein kinases.

-

Rigid Scaffold: The aromatic ring provides a rigid and predictable geometry for orienting other functional groups.

-

Synthetic Versatility: The amino group can be readily acylated or used in coupling reactions, while the nitrile can serve as a bioisostere for other functional groups or be converted into amides or tetrazoles.[2] This allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Table 3: General Hazard Profile and Precautions

| Hazard Category | Description | Precautionary Action |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate PPE (gloves, lab coat, safety glasses). Handle in a chemical fume hood. |

| Skin/Eye Irritation | May cause skin and serious eye irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |

| Handling | Use only in a well-ventilated area. Wash hands thoroughly after handling. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

References

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-(1-methoxyethyl)pyridine-3-carbonitrile. Retrieved from [Link]

-

Chemical Register. (n.d.). 5-Amino-6-methoxypicolinonitrile (CAS No. 1314922-96-7) Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxypyridine-3-carbonitrile. Retrieved from [Link]

-

Tsypysheva, I. P., et al. (2013). Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate. Retrieved from [Link]

-

AA Blocks. (n.d.). 5-Amino-3-methoxy-2-methylpyridine | 1211525-91-5. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 5-Amino-3-methoxypicolinonitrile: A Framework for Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] 5-Amino-3-methoxypicolinonitrile, a distinct pyridine derivative, presents a compelling starting point for a drug discovery campaign. Its unique substitution pattern—an amino group, a methoxy group, and a nitrile moiety—offers a rich electronic and steric landscape for potential interactions with diverse biological targets.[1][4] The nitrile group, in particular, is a versatile pharmacophore known to participate in key molecular recognition events.[5] This in-depth technical guide outlines a strategic, multi-tiered approach to the preliminary biological screening of this compound. Designed for researchers, scientists, and drug development professionals, this document provides not just protocols, but the scientific rationale underpinning a comprehensive initial evaluation of this novel compound's therapeutic potential.

Introduction: The Scientific Rationale for Screening this compound

The impetus for a comprehensive biological screening of this compound stems from the well-established importance of the pyridine nucleus in drug discovery.[1][3] Pyridine derivatives are integral to a multitude of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific arrangement of functional groups on the picolinonitrile core of the target molecule suggests several potential avenues for biological activity.

The aminopyridine moiety is a known pharmacophore in kinase inhibitors, a critical class of drugs in oncology.[6][7][8][9] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[9] Furthermore, the nitrile group can serve as a hydrogen bond acceptor or participate in covalent interactions, enhancing binding affinity and selectivity.[5] The methoxy group can influence the molecule's solubility, metabolic stability, and overall conformation, subtly modulating its interaction with target proteins.

Given these structural alerts, a logical and efficient preliminary screening cascade is warranted to explore the potential of this compound across key therapeutic areas. This guide will focus on a three-pronged in vitro screening approach:

-

Cytotoxicity Screening: To establish a baseline understanding of the compound's effect on cell viability and to identify potential anticancer activity.

-

Antimicrobial Screening: To assess its potential as a novel agent against clinically relevant bacterial and fungal pathogens.

-